N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Structural Significance of N-(5-Chloro-2-Methoxyphenyl)-3-Ethoxy-1-Ethyl-1H-Pyrazole-4-Carboxamide in Heterocyclic Drug Design
The compound’s structure features a pyrazole core substituted at positions 1, 3, and 4 with ethyl, ethoxy, and 5-chloro-2-methoxyphenyl carboxamide groups, respectively. These modifications confer distinct pharmacological properties:
- N-Ethyl Group (Position 1) : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neurological targets. Comparable ethyl substitutions in compound 6k (Aurora kinase inhibitor) improved cellular uptake and kinase binding.
- 3-Ethoxy Group : Electron-donating effects stabilize interactions with hydrophobic kinase pockets. Similar ethoxy motifs in VER-49009 (Hsp90 inhibitor) demonstrated enhanced binding to ATP-binding domains.
- 4-Carboxamide Linked to 5-Chloro-2-Methoxyphenyl : The chloro and methoxy groups enable halogen bonding and π-π stacking with residues in kinase catalytic sites. Analogous substitutions in compound 7b (MEK1 inhibitor) yielded nanomolar IC~50~ values by anchoring to the kinase’s hinge region[
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-4-19-9-11(15(18-19)22-5-2)14(20)17-12-8-10(16)6-7-13(12)21-3/h6-9H,4-5H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJBWCJUIJSTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Ethylation and carboxamidation: The ethoxy and carboxamide groups can be introduced through nucleophilic substitution reactions using ethylating agents and carboxylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, derivatives containing pyrazole moieties have been synthesized and evaluated for their cytotoxic effects against leukemia and breast cancer cells. Specific derivatives demonstrated significant inhibition rates, suggesting that this compound could serve as a lead for developing new anticancer agents .
Mechanism of Action
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can trigger caspase activation, leading to programmed cell death. This apoptotic pathway is crucial for the efficacy of anticancer drugs, making this compound a candidate for further exploration in cancer therapy .
Antimicrobial Properties
In Vitro Evaluation
The antimicrobial activity of pyrazole derivatives has been extensively studied. This compound has shown promising results against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively combat bacterial infections, which is critical in an era of increasing antibiotic resistance .
Structure–Activity Relationship (SAR)
Chemical Modifications
Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the pyrazole ring or substituents on the phenyl group can significantly influence biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance potency against specific cancer cell lines or improve antimicrobial effectiveness .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: Ethoxy vs. Methyl/Trifluoromethyl: The target compound’s 3-ethoxy group (electron-donating) contrasts with analogs bearing 3-methyl () or 3-trifluoromethyl () groups. Ethoxy may enhance lipophilicity and metabolic stability compared to smaller substituents . 1-Ethyl vs.
Carboxamide Linker :
- The carboxamide bridge in the target compound is structurally simpler than the anthranilic diamides in or the butanamide-oxadiazole hybrids in . This may limit its versatility in multi-target interactions but simplify synthesis .
Insecticidal Activity: Trifluoromethyl and pyridyl groups () are critical for ryanodine receptor targeting. The target compound lacks these motifs, implying divergent applications .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN3O3. Its structure features a pyrazole core substituted with a chloro and methoxy group, which is critical for its biological activity.
Biological Activity Overview
Pyrazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, studies indicate that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Properties : The pyrazole scaffold has been linked to anticancer activity. Recent research highlights that compounds containing pyrazole can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
- Antimicrobial Effects : Pyrazole derivatives have also demonstrated antimicrobial properties against various bacterial strains. For example, modifications in the pyrazole structure enhance its efficacy against pathogens like E. coli and S. aureus .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammation and cancer progression. For instance, some compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
- Modulation of Signaling Pathways : Pyrazoles can interfere with signaling pathways that regulate cell proliferation and survival. This modulation is particularly relevant in cancer therapy where targeting specific pathways can lead to apoptosis in malignant cells .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of related pyrazole compounds:
Q & A
Basic: What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves a multi-step protocol starting with a 1,5-diarylpyrazole core. For example, analogous compounds are synthesized via condensation reactions of substituted alcohols or amines with pre-functionalized aryl halides. Key steps include:
- Core formation : Cyclization of hydrazine derivatives with β-ketoesters or diketones to form the pyrazole ring.
- Substituent introduction : Alkylation/ethoxy substitution at the 1- and 3-positions using ethylating agents (e.g., ethyl bromide) or alkoxy precursors.
- Carboxamide coupling : Amidation of the pyrazole-4-carboxylic acid intermediate with 5-chloro-2-methoxyaniline using carbodiimide coupling agents (e.g., DCC or EDC).
Validation of intermediates via TLC and mass spectrometry is critical .
Basic: What analytical techniques are recommended for structural confirmation?
- NMR spectroscopy : and NMR to confirm substituent positions and ring connectivity (e.g., ethoxy group at C3, ethyl at N1).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis.
- X-ray crystallography : Definitive structural elucidation, particularly for resolving stereoelectronic effects (e.g., dihedral angles between aryl rings) .
Advanced: How should structure-activity relationship (SAR) studies be designed for pyrazole-4-carboxamide derivatives?
- Substituent variation : Systematically modify the 5-chloro-2-methoxyphenyl moiety (e.g., replace Cl with F or CF) and the ethoxy/ethyl groups to assess electronic and steric effects.
- Biological assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., carbonic anhydrase inhibition, kinase profiling) to correlate structural changes with activity.
- Computational pre-screening : Use DFT calculations to predict substituent effects on binding affinity before synthesis .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
- 2D NMR techniques : Employ - HSQC/HMBC to resolve overlapping signals in crowded spectral regions.
- Crystallographic refinement : Reanalyze X-ray data with software like SHELXL to correct for thermal motion artifacts or disorder in flexible substituents (e.g., ethoxy chains) .
- Cross-validation : Compare results with analogous compounds (e.g., dichlorophenyl-pyrazole carboxamides) to identify systematic errors .
Advanced: What computational strategies are effective for molecular docking studies?
- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., carbonic anhydrase isoforms, prostaglandin synthases) based on structural homology .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and explicit solvation.
- Validation : Compare docking poses with crystallographic data from related pyrazole-enzyme complexes (e.g., PGH1_HUMAN) to assess predictive accuracy .
Advanced: How can stability and degradation pathways be evaluated under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/alkaline pH).
- HPLC-MS monitoring : Track degradation products using reverse-phase C18 columns and identify fragments via MS/MS.
- Kinetic analysis : Calculate degradation rate constants () and half-life () to optimize storage conditions (e.g., -20°C under nitrogen) .
Advanced: What mechanistic approaches elucidate enzyme inhibition by this compound?
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and values.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
- Mutagenesis studies : Engineer enzyme active-site residues (e.g., His94 in carbonic anhydrase) to pinpoint binding determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
